molecular formula C8H3Br2N3O4 B1244761 5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B1244761
M. Wt: 364.93 g/mol
InChI Key: HPDZNXVZXICVSF-UHFFFAOYSA-N
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Description

ACEA-1031 is a small molecule drug that acts as a potent competitive antagonist at N-methyl-D-aspartate (NMDA) receptor glycine sites. It was initially developed by Acea Pharmaceuticals, Inc. for its potential therapeutic applications in treating nervous system diseases and cardiovascular diseases .

Properties

Molecular Formula

C8H3Br2N3O4

Molecular Weight

364.93 g/mol

IUPAC Name

6,7-dibromo-5-nitro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H3Br2N3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15)

InChI Key

HPDZNXVZXICVSF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)[N+](=O)[O-])NC(=O)C(=O)N2

Synonyms

6,7-dibromo-5-nitro-2,3-quinoxalinedione
ACEA 1031
ACEA-1031

Origin of Product

United States

Preparation Methods

The synthesis of ACEA-1031 involves the preparation of quinoxalinediones. Specifically, ACEA-1031 is identified as 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione . The synthetic route typically involves the nitration and bromination of quinoxalinedione precursors under controlled conditions. The reaction conditions include the use of nitric acid for nitration and bromine for bromination, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

ACEA-1031 undergoes several types of chemical reactions, including:

    Oxidation: ACEA-1031 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert ACEA-1031 into its reduced forms, which may exhibit different pharmacological properties.

    Substitution: Substitution reactions involving ACEA-1031 can lead to the formation of various substituted derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

ACEA-1031 exerts its effects by competitively antagonizing NMDA receptor glycine sites. By binding to these sites, ACEA-1031 inhibits the activation of NMDA receptors, which are involved in excitatory neurotransmission in the central nervous system. This inhibition can lead to neuroprotective, analgesic, and anticonvulsant effects . The molecular targets of ACEA-1031 include various subunits of the NMDA receptor, and its action involves blocking the receptor’s response to glutamate and glycine .

Comparison with Similar Compounds

ACEA-1031 is part of a series of quinoxalinediones that act as NMDA receptor antagonists. Similar compounds include ACEA-1021 and ACEA-1328, which also target NMDA receptor glycine sites . Compared to these compounds, ACEA-1031 exhibits unique properties in terms of its affinity and selectivity for different NMDA receptor subunits. For example, ACEA-1031 has been shown to have varying IC50 values depending on the subunit composition of the NMDA receptor, highlighting its distinct pharmacological profile .

Similar compounds include:

ACEA-1031’s uniqueness lies in its specific binding affinities and its potential therapeutic applications in neuroprotection, analgesia, and anticonvulsant therapy .

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